

(2E)-4-Methoxy-2-butenoic Acid: A Comprehensive Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	(2E)-4-Methoxy-2-butenoic Acid
CAS No.:	63968-74-1; 75933-65-2
Cat. No.:	B2750659

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview for the structural elucidation of **(2E)-4-Methoxy-2-butenoic Acid**. As a versatile α,β -unsaturated carboxylic acid, this compound serves as a valuable building block in organic synthesis, particularly for crafting complex molecules and potential pharmacological agents.^[1] Its defined stereochemistry is crucial for predictable reaction outcomes, making unambiguous structural confirmation an essential first step in its application.^[1]

Core Physicochemical Properties

(2E)-4-Methoxy-2-butenoic acid, with the molecular formula $C_5H_8O_3$ and a molecular weight of approximately 116.12 g/mol, is a key intermediate in organic and medicinal chemistry research.^{[1][2][3]} This compound's structure features a conjugated system that includes an electron-withdrawing carboxyl group and an electron-donating methoxy group, rendering it a useful Michael acceptor in nucleophilic addition reactions.^[1]

Property	Value	Source
Molecular Formula	C ₅ H ₈ O ₃	PubChem[2]
Molecular Weight	116.12 g/mol	Santa Cruz Biotechnology[3]
CAS Number	63968-74-1	ChemicalBook[4]
IUPAC Name	(E)-4-methoxybut-2-enoic acid	PubChem[2]
Predicted pKa	4.37±0.10	Guidechem[5]
Melting Point	66-67 °C	Echemi[6]

Synthesis Overview

While not found to occur naturally, **(2E)-4-Methoxy-2-butenoic Acid** is synthetically accessible.[1] A common laboratory preparation involves the hydrolysis of its corresponding ester, ethyl (2E)-4-methoxy-2-butenolate, using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran (THF) and water.[1] The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting ester is fully consumed.[1]

Integrated Spectroscopic Analysis for Structure Elucidation

A multi-technique spectroscopic approach is indispensable for the unambiguous confirmation of the **(2E)-4-Methoxy-2-butenoic Acid** structure. The following workflow outlines the logical progression from initial analysis to final structural verification.

Caption: Logical workflow for the structure elucidation of **(2E)-4-Methoxy-2-butenoic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the foundational data for determining the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H and ¹³C NMR)

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
- **^{13}C NMR Acquisition:** Using the same sample, acquire a proton-decoupled ^{13}C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **2D NMR (COSY, HSQC):** If further confirmation is needed, 2D experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) can be performed.

Data Interpretation

^1H NMR:

- **Olefinic Protons:** Expect two signals in the vinyl region. The trans (E) configuration of the double bond will result in a large coupling constant (typically >12 Hz) between these two protons.
- **Methylene Protons:** A signal corresponding to the two protons of the CH_2 group adjacent to the methoxy group.
- **Methoxy Protons:** A singlet integrating to three protons, characteristic of the $-\text{OCH}_3$ group.
- **Carboxylic Acid Proton:** A broad singlet, often downfield, corresponding to the acidic proton of the $-\text{COOH}$ group.

^{13}C NMR:

- **Carbonyl Carbon:** A signal in the downfield region (typically >160 ppm) corresponding to the carboxylic acid carbon.
- **Olefinic Carbons:** Two signals in the alkene region of the spectrum.

- Methylene Carbon: A signal for the CH₂ carbon.
- Methoxy Carbon: A signal for the -OCH₃ carbon.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain insights into the molecule's structure through its fragmentation pattern.

Experimental Protocol (Electron Ionization - EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.
- Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer.
- Detection: Record the abundance of each ion to generate a mass spectrum.

Data Interpretation

- Molecular Ion Peak (M⁺): The spectrum should display a peak corresponding to the exact molecular weight of the compound (116.12 g/mol).[3]
- Fragmentation Analysis: The energetically unstable molecular ions will break into smaller, characteristic fragments.[7] For α,β-unsaturated carboxylic acids, common fragmentation patterns include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups.[8] The presence of the methoxy group may also lead to the loss of a methoxy radical (-OCH₃, M-31).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

Experimental Protocol (FTIR-ATR)

- **Sample Application:** Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Spectrum Acquisition:** Apply pressure to ensure good contact and collect the infrared spectrum.
- **Data Processing:** Perform a background subtraction to remove atmospheric (CO₂, H₂O) contributions.

Data Interpretation

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.^[1]

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Conjugated Carboxylic Acid
~1650	C=C stretch	Alkene
~1250-1000	C-O stretch	Ether and Carboxylic Acid
~970	C-H bend (out-of-plane)	trans-disubstituted Alkene

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The position of the C=O stretch is indicative of conjugation with the C=C double bond. A strong band around 970 cm⁻¹ is highly diagnostic for the trans or E configuration of the double bond.

Conclusion

The synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and self-validating system for the complete structure elucidation of **(2E)-4-Methoxy-2-butenoic Acid**. This comprehensive analytical approach ensures the high degree of certainty required for its use in advanced research and development settings.

References

- PubChem. (2E)-4-methoxybut-2-enoic acid | C₅H₈O₃ | CID 15302979. [[Link](#)]
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [[Link](#)]
- Chemguide. Fragmentation Patterns in Mass Spectra. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (2E)-4-Methoxy-2-butenoic Acid | High-Purity RUO [[benchchem.com](https://www.benchchem.com)]
- 2. (2E)-4-methoxybut-2-enoic acid | C₅H₈O₃ | CID 15302979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [scbt.com](https://www.scbt.com) [[scbt.com](https://www.scbt.com)]
- 4. (2E)-4-Methoxy-2-butenoic Acid | 63968-74-1 [[chemicalbook.com](https://www.chemicalbook.com)]
- 5. [guidechem.com](https://www.guidechem.com) [[guidechem.com](https://www.guidechem.com)]
- 6. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 7. [chemguide.co.uk](https://www.chemguide.co.uk) [[chemguide.co.uk](https://www.chemguide.co.uk)]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [(2E)-4-Methoxy-2-butenoic Acid: A Comprehensive Technical Guide to Structure Elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2750659/docs#2e-4-methoxy-2-butenoic-acid-a-comprehensive-technical-guide-to-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)